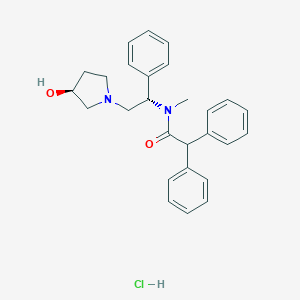

Asimadoline hydrochloride

Vue d'ensemble

Description

Le chlorhydrate d’asimadoline est un médicament expérimental qui agit comme un agoniste sélectif périphérique des récepteurs kappa-opioïdes. Il a été étudié pour son utilisation potentielle dans le traitement du syndrome du côlon irritable en raison de sa capacité à soulager la douleur viscérale sans traverser la barrière hémato-encéphalique .

Mécanisme D'action

Le chlorhydrate d’asimadoline exerce ses effets en se liant sélectivement aux récepteurs kappa-opioïdes, qui sont principalement situés dans le tube digestif. Cette liaison inhibe la libération de neurotransmetteurs impliqués dans la signalisation de la douleur, réduisant ainsi la douleur viscérale et l’inconfort. La sélectivité périphérique du composé garantit qu’il ne produit pas les effets secondaires du système nerveux central généralement associés aux autres agonistes opioïdes .

Analyse Biochimique

Biochemical Properties

Asimadoline hydrochloride acts as a kappa opioid receptor agonist . Kappa opioid receptors are found mostly in the digestive tract and are believed to play an important role in control of visceral pain and bowel motility . As such, kappa opioid agonists like this compound are ideal candidates to relieve the pain, discomfort, and impaired motility common to IBS and other gastrointestinal disorders .

Cellular Effects

This compound is an orally active, highly selective kappa-opioid receptor agonist with approximately 500-fold greater affinity for human kappa-, as compared with either delta- or mu-opioid receptors . Due to its high selectivity for the kappa-opioid receptor, this compound does not produce mu-opioid like side effects .

Molecular Mechanism

This compound is an orally administered agent that acts as a kappa opioid receptor agonist . Kappa opioid receptors are found mostly in the digestive tract and are believed to play an important role in control of visceral pain and bowel motility .

Temporal Effects in Laboratory Settings

The metabolism of this compound is rapid and appears similar in animals and man .

Dosage Effects in Animal Models

In animal models of pain, this compound significantly inhibited acetic acid-, hindpaw incision- or chronic constriction injury-induced pain-related behaviors, and the efficacy was comparable to CR845 at 15 min post-dosing . This compound had a long-lasting analgesic potency with a median effective dose of 1.48 mg/kg at 24 h post-drug in writhing test .

Transport and Distribution

This compound is transported and distributed within cells and tissues . The cell lines (LLC-PK1, L-mdr1a, L-mdr1b and L-MDR1) were grown to confluent polarized monolayers on porous membrane filters, and polarized trans-epithelial transport of this compound was determined .

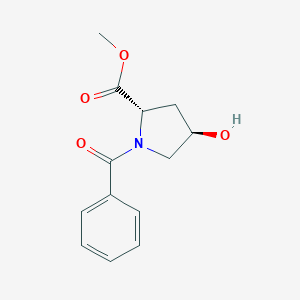

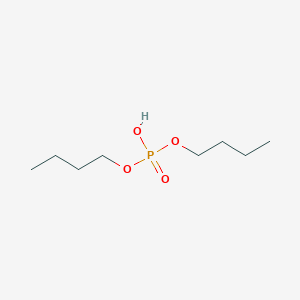

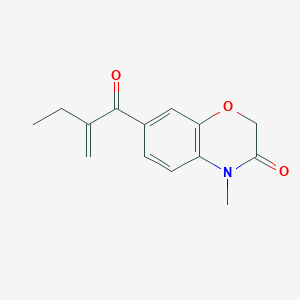

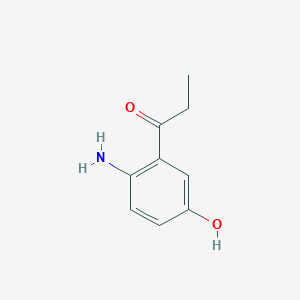

Méthodes De Préparation

La synthèse du chlorhydrate d’asimadoline implique plusieurs étapes, notamment la formation de la structure de base et la fonctionnalisation subséquenteLes méthodes de production industrielle se concentrent sur l’optimisation du rendement et de la pureté tout en garantissant la possibilité de mise à l’échelle .

Analyse Des Réactions Chimiques

Le chlorhydrate d’asimadoline subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier le groupe hydroxyle sur le cycle pyrrolidine.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier le groupe cétone dans le composé.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et divers catalyseurs pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de la recherche scientifique

Le chlorhydrate d’asimadoline a été étudié de manière approfondie pour ses applications thérapeutiques potentielles, en particulier dans le traitement du syndrome du côlon irritable. Il a montré des résultats prometteurs dans les essais cliniques, démontrant son efficacité pour réduire la douleur viscérale et améliorer la motilité intestinale.

Applications De Recherche Scientifique

Asimadoline hydrochloride has been extensively studied for its potential therapeutic applications, particularly in the treatment of irritable bowel syndrome. It has shown promising results in clinical trials, demonstrating efficacy in reducing visceral pain and improving bowel motility.

Comparaison Avec Des Composés Similaires

Le chlorhydrate d’asimadoline est unique en raison de sa forte sélectivité pour les récepteurs kappa-opioïdes et de son action périphérique. Des composés similaires comprennent :

Eluxadoline : Un autre agoniste des récepteurs kappa-opioïdes utilisé pour traiter le syndrome du côlon irritable.

Fedotozine : Un agoniste des récepteurs kappa-opioïdes ayant des applications similaires.

Nalfurafine : Un agoniste des récepteurs kappa-opioïdes utilisé pour traiter le prurit.

Trimebutine : Un médicament ayant des applications gastro-intestinales similaires mais des cibles réceptorielles différentes

Le chlorhydrate d’asimadoline se distingue par sa faible pénétration à travers la barrière hémato-encéphalique, minimisant les effets secondaires du système nerveux central et en faisant une option plus sûre pour une utilisation à long terme.

Propriétés

IUPAC Name |

N-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methyl-2,2-diphenylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O2.ClH/c1-28(25(21-11-5-2-6-12-21)20-29-18-17-24(30)19-29)27(31)26(22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-16,24-26,30H,17-20H2,1H3;1H/t24-,25+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJSLABTEURMBF-CLSOAGJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CN1CCC(C1)O)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H](CN1CC[C@@H](C1)O)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171820 | |

| Record name | Asimadoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185951-07-9 | |

| Record name | Asimadoline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185951079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asimadoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASIMADOLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVM35SB81P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

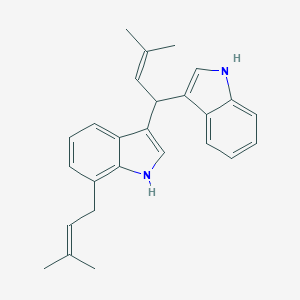

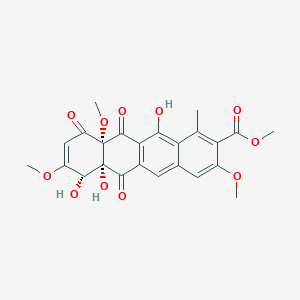

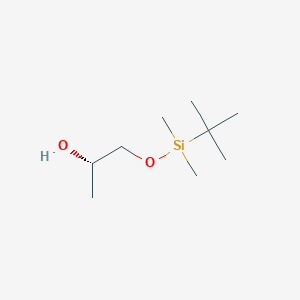

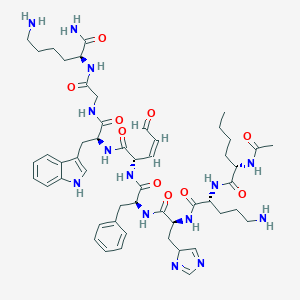

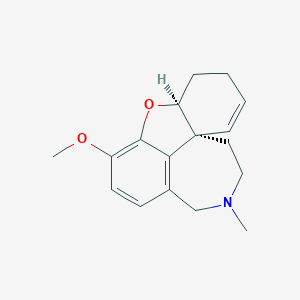

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

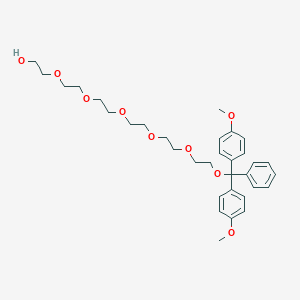

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid](/img/structure/B49414.png)

![(11S)-11-[(2R,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6S)-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxyhexadecanoic acid](/img/structure/B49415.png)